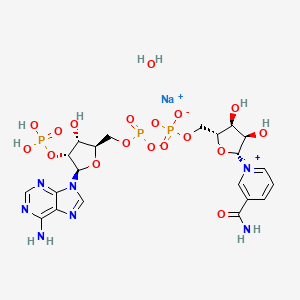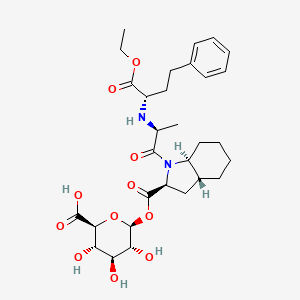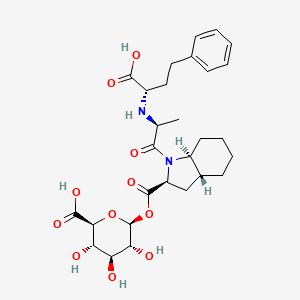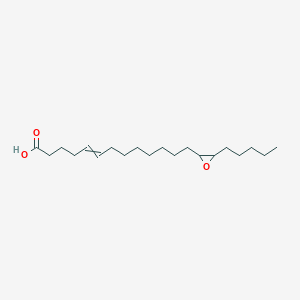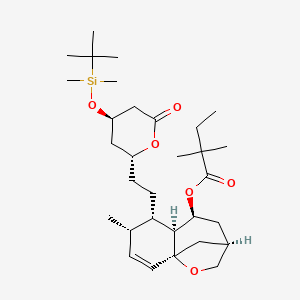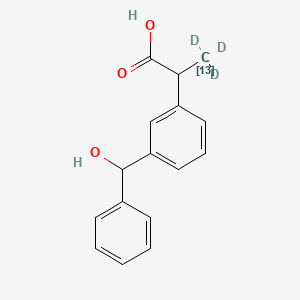
Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro ketoprofen-13C,d3 (also known as DHK-13C,d3) is a mixture of diastereomers derived from the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. It is a stable, non-volatile, non-aromatic, and non-toxic compound that has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology. DHK-13C,d3 is also used in the synthesis of other compounds, such as the active metabolite of ketoprofen, 5-hydroxy ketoprofen-13C,d3.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers) involves the reduction of Ketoprofen-13C,d3 to Dihydro Ketoprofen-13C,d3.
Starting Materials
Ketoprofen-13C,d3, Sodium Borohydride, Methanol, Wate
Reaction
To a solution of Ketoprofen-13C,d3 in methanol, sodium borohydride is added slowly with stirring., The reaction mixture is stirred for several hours at room temperature., The reaction is quenched with water and the resulting mixture is extracted with ethyl acetate., The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure., The resulting residue is purified by column chromatography to give Dihydro Ketoprofen-13C,d3(Mixture of Diastereomers).
科学研究应用
DHK-13C,d3 has a wide range of applications in scientific research. It is used as a model compound for studying the pharmacokinetics and metabolism of ketoprofen, as well as for the development of new drugs. It is also used to study the mechanism of action of ketoprofen, as well as its biochemical and physiological effects. DHK-13C,d3 is also used in the synthesis of other compounds, such as 5-hydroxy ketoprofen-13C,d3, which is the active metabolite of ketoprofen.
作用机制
The mechanism of action of DHK-13C,d3 is similar to that of ketoprofen. It is an NSAID that works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By blocking the production of prostaglandins, DHK-13C,d3 reduces inflammation and pain.
生化和生理效应
DHK-13C,d3 has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the production of proinflammatory cytokines. It has also been shown to reduce the risk of cardiovascular disease, to reduce the risk of cancer, and to reduce the risk of Alzheimer’s disease.
实验室实验的优点和局限性
The main advantage of using DHK-13C,d3 in lab experiments is that it is a stable, non-volatile, non-aromatic, and non-toxic compound. This makes it easier to work with and more reliable for use in experiments. One limitation of using DHK-13C,d3 in lab experiments is that it is a mixture of diastereomers, which means that it may not produce consistent results in experiments.
未来方向
There are numerous potential future directions for DHK-13C,d3 research. These include further research into its pharmacokinetics and metabolism, as well as its biochemical and physiological effects. Additionally, research into the synthesis of other compounds derived from DHK-13C,d3, such as 5-hydroxy ketoprofen-13C,d3, could lead to the development of new drugs. Finally, further research into the mechanism of action of DHK-13C,d3 could lead to the development of more effective treatments for inflammation and pain.
属性
IUPAC Name |
3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
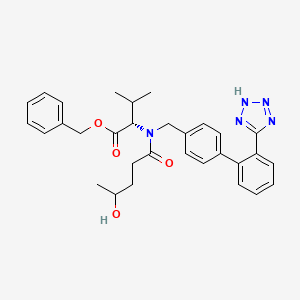
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
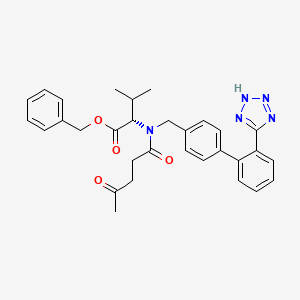
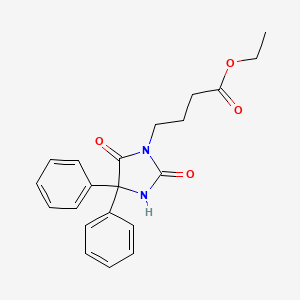
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
